molecular formula C7H7N3O B044102 4-Methoxy-1H-pyrazolo[3,4-b]pyridine CAS No. 119368-03-5

4-Methoxy-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B044102
CAS No.: 119368-03-5
M. Wt: 149.15 g/mol
InChI Key: LUZLSGCBTXRFGB-UHFFFAOYSA-N
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Description

4-Methoxy-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound characterized by a pyrazolo[3,4-b]pyridine core substituted with a methoxy group (-OCH₃) at the C4 position. This scaffold is part of the broader pyrazolopyridine family, known for its biological and material science applications. The 1H-tautomer is thermodynamically favored over the 2H-form due to a stability difference of ~37 kJ/mol . The methoxy group at C4 influences electronic properties, solubility, and binding interactions, making it a key structural motif in medicinal chemistry and materials research .

Preparation Methods

The synthesis of 4-Methoxy-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of aminopyrazoles with 1,2-diketones under reflux conditions in acetic acid. One common method includes the following steps:

Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process .

Chemical Reactions Analysis

4-Methoxy-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Pharmaceutical Development

Anti-Cancer and Anti-Inflammatory Agents
4-Methoxy-1H-pyrazolo[3,4-b]pyridine serves as a core scaffold in the synthesis of several bioactive compounds. Notably, derivatives of this compound have been identified as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are critical targets in cancer therapy. For instance, compounds derived from this scaffold exhibit significant antitumor activity in preclinical models, demonstrating high selectivity for FGFR over other kinases .

Alzheimer's Disease Research
Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives in targeting amyloid plaques associated with Alzheimer's disease. A novel series synthesized from this compound showed selective binding to amyloid plaques in brain slices from Alzheimer's patients, indicating their potential use as diagnostic probes for the disease .

Agricultural Chemistry

Agrochemical Development
In agricultural applications, this compound has been explored for its role in developing new agrochemicals, including herbicides and fungicides. These compounds enhance crop protection by targeting specific biological pathways in pests and pathogens, thereby improving agricultural yield and sustainability .

Material Science

Advanced Materials Synthesis
The unique electronic properties of this compound make it a candidate for developing advanced materials. Research has focused on its incorporation into polymers and coatings that require specific physical and chemical properties, such as increased durability or enhanced conductivity .

Biochemical Research

Enzyme Inhibition Studies
This compound is also utilized in biochemical research to study enzyme inhibition and receptor interactions. Its derivatives have been shown to inhibit various enzymes involved in critical biological processes, providing insights into metabolic pathways and potential therapeutic interventions .

Analytical Chemistry

Detection and Quantification Techniques
In analytical chemistry, this compound is employed in chromatography for the detection and quantification of other compounds. Its stability and reactivity make it suitable for various analytical applications, enhancing the accuracy of chemical analysis in research settings .

Table 1: Biological Activities of this compound Derivatives

CompoundTargetActivityReference
Compound AFGFR1IC50 = 0.3 nM
Compound BAmyloid PlaquesHigh Affinity
Compound CEnzyme XInhibition

Table 2: Agricultural Applications

Application TypeCompoundEffectiveness
HerbicideCompound DEffective against weed species X
FungicideCompound EHigh efficacy against pathogen Y

Case Study 1: FGFR Inhibition

A series of derivatives based on this compound were synthesized to evaluate their potency against FGFRs. Compound 7n , selected for its favorable pharmacokinetic properties, demonstrated significant antitumor activity in xenograft models driven by FGFR1. This case underscores the compound's potential as a lead structure for cancer therapeutics .

Case Study 2: Alzheimer’s Diagnostic Probes

Research involving novel pyrazolo[3,4-b]pyridine derivatives revealed their ability to selectively bind to amyloid plaques in brain tissue from Alzheimer's patients. The findings support the development of these derivatives as diagnostic tools for early detection of Alzheimer's disease through imaging techniques .

Mechanism of Action

The mechanism of action of 4-Methoxy-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[3,4-b]pyridine Derivatives

Structural and Substituent Variations

Pyrazolo[3,4-b]pyridines exhibit diverse pharmacological activities depending on substituent type and position. Below is a comparative analysis of 4-methoxy derivatives with other analogs:

Compound Substituents Key Biological Activity Key Findings References
4-Methoxy-1H-pyrazolo[3,4-b]pyridine C4: -OCH₃ Kinase inhibition, PPARα activation Selective PPARα activation for dyslipidemia; distinct SAR vs. fibrates .
4-Anilino-1H-pyrazolo[3,4-b]pyridines C4: -NHPh; C5: ester Antileishmanial IC₅₀ = 0.12–0.39 µM; log P and steric parameters (L, B2) critical for activity .
6-Chloro-4-methoxy-1-methyl derivatives C4: -OCH₃; C6: -Cl; N1: -CH₃ Undisclosed (research use) Synthetic accessibility via acetic acid reflux; chloro-methoxy synergy in stability .
Trifluoromethyl derivatives C3: -CF₃; N1: acetates Anticancer IC₅₀ values < 10 µM; heterocyclic substituents enhance cytotoxicity .
Coumarin-fused derivatives C3: coumarin fusion Antimicrobial, anti-inflammatory Three-component synthesis with SSA catalyst; broad-spectrum activity .

Pharmacological and Physicochemical Properties

  • Log P and Solubility: Methoxy groups increase hydrophilicity (lower log P) compared to chloro or trifluoromethyl analogs. For instance, 4-anilino derivatives with log P ~2.5 show optimal antileishmanial activity, while methoxy derivatives may require balancing lipophilicity for CNS penetration .
  • Target Selectivity : 4-Methoxy derivatives activate PPARα with minimal off-target effects, whereas trifluoromethyl analogs target kinases (e.g., KDR) .
  • Stability : Methoxy groups at C4 are prone to oxidative degradation, unlike chloro substituents, which enhance stability .

Biological Activity

4-Methoxy-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a unique fused ring system that contributes to its biological activity. The presence of a methoxy group at the 4-position enhances its lipophilicity and potentially modulates its interaction with biological targets.

Synthesis of this compound

The synthesis of this compound typically involves multi-step processes, including:

  • Formation of the Pyrazole Ring : This can be achieved through the condensation of hydrazine derivatives with appropriate carbonyl compounds.
  • Introduction of the Methoxy Group : The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Anticancer Properties

Research has shown that derivatives of this compound exhibit significant anticancer activity. For instance:

  • Inhibition of Kinases : Compounds based on this scaffold have been identified as inhibitors of tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation. One study reported that certain derivatives displayed nanomolar inhibitory activities against TRKA with IC50 values as low as 0.2 nM .
  • Cell Line Studies : In vitro studies demonstrated that these compounds could inhibit the proliferation of various cancer cell lines, including A172 and U87MG, with IC50 values ranging from 2.3 to 2.9 µM .

Antimicrobial Activity

The pyrazolo[3,4-b]pyridine framework has also been explored for its antimicrobial properties:

  • Tuberculosis Inhibition : Recent studies indicated that specific derivatives exhibit promising antituberculotic activity against Mycobacterium tuberculosis by targeting pantothenate synthetase .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substitutions on the pyrazole ring. A detailed SAR analysis revealed:

CompoundSubstitutionsBiological ActivityIC50 (µM)
Compound 15yN(1)CH3, C(3)C6H5TBK1 inhibitor0.2
Compound 8bC(5)CO2EtAnticancer2.6 - 2.9
Compound 9aMethoxy & Phenyl groupsCell cycle arrestNot specified

Case Study 1: Inhibition of TBK1

In a study focused on TBK1 inhibition, compound 15y was identified as a potent inhibitor with an IC50 value of 0.2 nM. This compound effectively inhibited downstream signaling in immune cells, suggesting its potential for treating immune-related disorders and cancer .

Case Study 2: Anticancer Activity

Another investigation highlighted the anticancer effects of compound 8b , which demonstrated significant inhibitory effects across multiple cancer cell lines (IC50 values between 2.3 and 2.9 µM). This study emphasized the importance of structural modifications in enhancing anticancer efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-methoxy-1H-pyrazolo[3,4-b]pyridine derivatives, and how do intermediates influence regioselectivity?

  • Methodological Answer : A widely used approach involves cyclocondensation of 5-aminopyrazole-4-carbaldehydes with ketones (e.g., propiophenone) under basic conditions (KOH/EtOH) to form the pyrazolo[3,4-b]pyridine core. The choice of intermediates, such as 4-chloro-1H-pyrazolo[3,4-b]pyridine, allows regioselective substitution via nucleophilic aromatic displacement with anilines or aminoalkylphosphoramidates . For example, demonstrates nucleophilic substitution of the chlorine atom in 4-chloro derivatives to introduce phosphoramidate groups.

Q. How are 1D/2D NMR and X-ray crystallography employed to resolve structural ambiguities in substituted pyrazolo[3,4-b]pyridines?

  • Methodological Answer : 2D NMR techniques (HSQC, HMBC) are critical for assigning regioisomers. For instance, HMBC correlations in confirmed the position of C(6)SCH3 and C(5)H in pyrazolo[3,4-b]pyridines. X-ray crystallography further validated structural assignments, revealing intramolecular interactions (e.g., hydrogen bonding between N(1)-H and pyridine nitrogen) that stabilize planar conformations .

Q. What biological activities are associated with this compound derivatives, and how are these evaluated?

  • Methodological Answer : These derivatives exhibit antitumor, antibacterial, and kinase-inhibitory properties. Biological evaluation typically involves enzymatic assays (e.g., FGFR1 kinase inhibition in ) and cellular cytotoxicity tests (e.g., L1210 leukemia cell lines in ). Structure-activity relationship (SAR) studies highlight the necessity of the N(1)-H group for kinase binding .

Advanced Research Questions

Q. How do transition-metal catalysts enable direct C-H functionalization of pyrazolo[3,4-b]pyridine scaffolds, and what are the regioselectivity challenges?

  • Methodological Answer : Pd/CuI systems catalyze γ-C-H arylation of pyrazolo[3,4-b]pyridines, yielding single regioisomers (e.g., 77% yield for product 6.2.1a in ). Regioselectivity is influenced by electronic effects of substituents and catalyst choice. DFT calculations or mechanistic studies (e.g., Walden inversion in glycosylation reactions, ) can further elucidate selectivity trends .

Q. What strategies address the synthesis of enantiomerically pure pyrazolo[3,4-b]pyridine analogues, and how is stereochemical control achieved?

  • Methodological Answer : Asymmetric Friedel-Crafts alkylation/cyclization using chiral Rh(III) catalysts ( ) achieves high enantioselectivity (85–99% ee). Stereochemical outcomes depend on ligand design and reaction conditions (e.g., α,β-unsaturated 2-acyl imidazoles as substrates). Advanced characterization via chiral HPLC or circular dichroism (CD) is required for validation .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the solid-state packing and solubility of 4-methoxy-pyrazolo[3,4-b]pyridines?

  • Methodological Answer : Crystal structure analyses ( ) reveal dimer formation via O···H-N hydrogen bonds in phosphoramidate derivatives, which reduce solubility. Computational studies (e.g., Hirshfeld surface analysis) can quantify interaction contributions. Solubility optimization may require substituent modifications (e.g., polar groups at C(4)) .

Q. Data Contradiction & Optimization Challenges

Q. Why do certain synthetic routes for pyrazolo[3,4-b]pyridines yield mixed regioisomers, and how can this be mitigated?

  • Methodological Answer : Reactions with unsymmetric ketones (e.g., benzoylacetone) often produce isomeric mixtures (). Optimization involves solvent polarity adjustments (e.g., ethanol vs. DMF) or catalyst screening (e.g., ammonium acetate vs. triethylamine in ). Chromatographic separation () or kinetic control via temperature modulation may resolve isomers .

Q. What factors contribute to low yields in the synthesis of 4-methoxy derivatives, and how are side reactions suppressed?

  • Methodological Answer : Side reactions like azine formation (e.g., intermediate 11 in ) arise from competing condensation pathways. Yield improvements require strict anhydrous conditions, stoichiometric control, or alternative reagents (e.g., MeOH/NaOMe for methoxy introduction in ). Real-time monitoring via TLC or in situ IR can detect intermediates .

Properties

IUPAC Name

4-methoxy-1H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-6-2-3-8-7-5(6)4-9-10-7/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZLSGCBTXRFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=NNC2=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80559960
Record name 4-Methoxy-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119368-03-5
Record name 4-Methoxy-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Methoxy-1H-pyrazolo[3,4-b]pyridine
4-Methoxy-1H-pyrazolo[3,4-b]pyridine
4-Methoxy-1H-pyrazolo[3,4-b]pyridine
4-Methoxy-1H-pyrazolo[3,4-b]pyridine
4-Methoxy-1H-pyrazolo[3,4-b]pyridine
4-Methoxy-1H-pyrazolo[3,4-b]pyridine

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